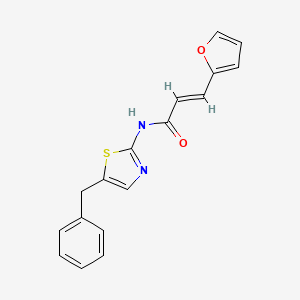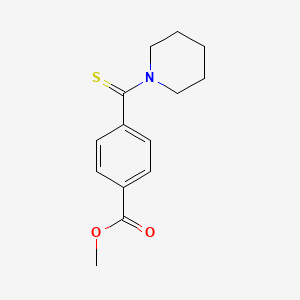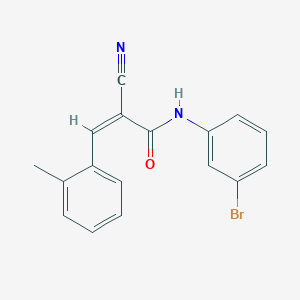
N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide, also known as BTA-1, is a chemical compound that has gained significant attention due to its potential therapeutic applications. BTA-1 has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
作用機序
The exact mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide is not fully understood. However, studies have suggested that N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide may also exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has been shown to exhibit several biochemical and physiological effects. In animal models of inflammation, N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has also been shown to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide in lab experiments is its wide range of biological activities. N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, which may be beneficial in studying various diseases. However, one limitation of using N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide is its low solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide. One area of interest is the potential use of N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide and to determine its safety and efficacy in humans. Other future directions may include the development of more efficient synthesis methods and the exploration of N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide's potential as a therapeutic agent in other diseases such as cancer and diabetes.
In conclusion, N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide is a chemical compound that has gained significant attention due to its potential therapeutic applications. N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Although the exact mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide is not fully understood, studies have suggested that it may exert its effects by reducing inflammation and oxidative stress. Further research is needed to determine the safety and efficacy of N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide in humans and to explore its potential as a therapeutic agent in various diseases.
合成法
N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide can be synthesized using a variety of methods, including the reaction of 5-benzyl-2-aminothiazole with 2-furoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-benzyl-2-aminothiazole with 2-furoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide.
科学的研究の応用
N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anti-inflammatory effects in various animal models of inflammation, including rheumatoid arthritis and colitis. N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has been shown to possess antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
特性
IUPAC Name |
(E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-16(9-8-14-7-4-10-21-14)19-17-18-12-15(22-17)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,18,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCAUHSCFJSIJS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5804470.png)

![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)

![methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5804509.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)

![(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)


![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)